molecular formula C36H65NO13 B159579 Erythromycin C CAS No. 1675-02-1

Erythromycin C

Número de catálogo B159579
Número CAS: 1675-02-1
Peso molecular: 719.9 g/mol
Clave InChI: MWFRKHPRXPSWNT-QNPWSHAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin C is an antibiotic produced by the growth of certain strains of Streptomyces erythreus . It is composed largely of erythromycin A with small amounts of erythromycins B and C . It’s widely used to treat various infections such as chest infections, skin conditions, dental abscesses, and sexually transmitted infections .


Synthesis Analysis

Erythromycin production is enhanced by supplementing with ammonium sulfate, which augments intracellular metabolism and precursor supply in Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .


Molecular Structure Analysis

Erythromycin C has a molecular formula of C36H65NO13 . Its average mass is 719.900 Da and its monoisotopic mass is 719.445618 Da .


Chemical Reactions Analysis

Erythromycin’s chemical reactions have been studied in various contexts. For instance, the conversion of the C12-21 double bond to a pyrazoline moiety has been reported . Additionally, the reaction between Erythromycin’s sugar moiety and strong acid has been observed .


Physical And Chemical Properties Analysis

Erythromycin C is a solid compound . It has a density of 1.2±0.1 g/cm3 . It is thermally stable up to 192 °C .

Aplicaciones Científicas De Investigación

Environmental Impact and Ecotoxicology

Erythromycin, as an antibiotic, has been increasingly used, leading to its presence as a contaminant in aquatic ecosystems. Studies have focused on its effects on various aquatic species and environments. For instance, the toxicity of erythromycin on microalgae species like Chlamydomonas reinhardtii and Phaeodactylum tricornutum has been explored, revealing its inhibitory impact on population growth and photosynthetic processes in these microalgae (Sendra et al., 2018). Similarly, erythromycin's effects on marine fish such as Sparus aurata (gilthead seabream) have been assessed, indicating its potential sub-lethal impacts and influence on various biological markers (Rodrigues et al., 2019).

Antibiotic Resistance and Detection Methods

The rise of antibiotic resistance has led to studies on the mechanisms of erythromycin resistance in bacterial strains. For example, research on Staphylococcus aureus has revealed how mutations in ribosomal proteins can alter the drug's effectiveness by modifying the shape of the protein exit tunnel (Halfon et al., 2019). Additionally, advancements in detecting erythromycin levels, particularly in food and environmental samples, have been a focus. Techniques like competitive indirect enzyme-linked immunosorbent assays (ciELISA) have been developed for this purpose, enhancing the ability to monitor erythromycin residues in complex matrices like milk (Wang et al., 2015).

Therapeutic and Pharmacological Studies

In the therapeutic domain, erythromycin's interaction with various biological systems has been investigated. Studies have explored its impact on liver toxicity, with NMR-based serum metabolomics being used to understand its effects on liver function in animal models (Rawat et al., 2016). Other research areas include erythromycin's role in treating specific conditions like acne vulgaris, where its efficacy and interaction with other compounds like zinc acetate have been evaluated (Sayyafan et al., 2019).

Novel Drug Delivery Systems

There has been significant progress in developing advanced drug delivery systems for erythromycin to enhance its efficacy and bioavailability. This includes research into erythromycin-loaded nanoparticles and transethosomes for topical applications, aiming to improve drug penetration and stability (Abdallah et al., 2023). Such advancements are crucial in overcoming the challenges posed by erythromycin's physicochemical properties and in reducing adverse effects.

Mecanismo De Acción

Target of Action

Erythromycin C, also known as 3’'-O-Demethylerythromycin, is a macrolide antibiotic . Its primary targets are the bacterial ribosomes, specifically the 50S subunit . These ribosomes play a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Erythromycin C interacts with its targets by binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding blocks peptide chain synthesis, ultimately inhibiting protein synthesis . As a result, the growth of bacteria is halted, making Erythromycin C a bacteriostatic antibiotic .

Biochemical Pathways

The biochemical pathways affected by Erythromycin C primarily involve protein synthesis. By inhibiting the peptide chain synthesis, Erythromycin C disrupts the production of essential proteins within the bacterial cell . This disruption affects various downstream effects, including cell growth and replication .

Pharmacokinetics

Erythromycin C exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. In patients with normal liver function, Erythromycin C concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of Erythromycin C is found excreted in the urine .

Result of Action

The molecular and cellular effects of Erythromycin C’s action primarily involve the inhibition of bacterial growth. By blocking protein synthesis, Erythromycin C prevents the bacteria from producing essential proteins, thereby halting their growth . This results in the effective treatment of a variety of bacterial infections .

Action Environment

The action, efficacy, and stability of Erythromycin C can be influenced by various environmental factors. For instance, the presence of food can delay the peak plasma concentration of Erythromycin C . Furthermore, the effectiveness of Erythromycin C can be affected by the pH level of the environment, as it is unstable under acidic conditions .

Safety and Hazards

Erythromycin C should be handled with care to avoid dust formation and contact with skin and eyes . In case of contact, immediate medical attention is required . It is also advised to avoid breathing in dust, gas, or vapors .

Direcciones Futuras

The future of Erythromycin C and other antibiotics lies in overcoming bacterial resistance. Research in antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics, is a promising avenue . The development of novel Erythromycin formulations, including nanoparticles, is another area of active research .

Propiedades

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFRKHPRXPSWNT-QNPWSHAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin C

CAS RN

1675-02-1
Record name Erythromycin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1675-02-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythromycin C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin C
Reactant of Route 2
Erythromycin C
Reactant of Route 3
Erythromycin C
Reactant of Route 4
Erythromycin C
Reactant of Route 5
Erythromycin C
Reactant of Route 6
Erythromycin C

Q & A

A: Erythromycin C, similar to other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [] This binding inhibits bacterial protein synthesis by interfering with the translocation step of polypeptide elongation. [] While the exact mechanism of action may differ slightly from erythromycin A, the primary target and downstream effects are believed to be similar.

A: The molecular formula of erythromycin C is C37H65NO12, and its molecular weight is 719.9 g/mol. []

A: Yes, the solution structure and 1H and 13C NMR spectral assignments of erythromycin C have been determined in both organic and aqueous solutions. [, ] These studies revealed the presence of a 4:5 equilibrium mixture of the 9-ketone and 12,9-hemiacetal ring-chain tautomers in aqueous solution at ambient temperature. []

A: Erythromycin C is produced as a natural by-product during the fermentation process of erythromycin A by Saccharopolyspora erythraea. []

A: Several methods have been explored for the separation and purification of erythromycin C, including reverse extraction with buffer solutions, [] high-speed countercurrent chromatography, [] and adsorption separation using macroporous resins like SP825. [] These methods exploit the differences in physicochemical properties between erythromycin A and C to achieve separation.

A: EryG catalyzes the 3''-O-methylation of erythromycin C and D to form erythromycin A and B, respectively. [] Mutations in the eryG gene can lead to the accumulation of erythromycin C and D in Saccharopolyspora erythraea cultures. [, ]

A: Yes, researchers have successfully produced erythromycin C in Escherichia coli by expressing genes from the megalomicin biosynthetic pathway. [] This approach involved engineering two artificial operons to produce the necessary deoxysugar precursors and tailoring enzymes required to convert 6-deoxyerythronolide B to erythromycin C. []

A: Yes, erythromycins H and I have been isolated from the halophilic actinomycete Actinopolyspora sp. YIM90600, which also produces high titers of erythromycin C. [, ] These novel congeners provide insights into the structural diversity of erythromycin analogs potentially accessible by combinatorial biosynthesis. []

A: Yes, five novel pseudo-erythromycin derivatives, including pseudo-erythromycin A-6,9-hemiketal and 8,9-anhydro-pseudo-N-demethylerythromycin A-6,9-hemiketal, have been identified in Streptomyces erythraea mother liquor concentrates. [] These derivatives are characterized by a 12-membered macrocyclic ring resulting from C13----C11 trans-lactonization and exhibit very little antimicrobial activity. []

A: Erythromycin C exhibits weaker antibacterial activity compared to erythromycin A. [, ] It generally shows about half the activity of erythromycin A against various gram-positive bacteria. []

A: Understanding the biosynthetic pathway and activity of erythromycin C is crucial in the context of antimicrobial resistance as it can serve as a precursor for erythromycin A. [] Disrupting the final conversion steps can lead to the accumulation of erythromycin C and could potentially contribute to the development of resistance.

A: While erythromycin C itself is not currently used clinically, its presence as a significant component in commercial erythromycin preparations has been reported. [] This highlights the importance of monitoring and controlling the levels of erythromycin C in pharmaceutical formulations.

A: Studying the biosynthesis, structure-activity relationships, and resistance mechanisms associated with erythromycin C can inform the development of novel erythromycin analogs with improved activity, stability, and a broader spectrum of activity. [, ] This knowledge can contribute to the fight against antibiotic resistance by providing new therapeutic options.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.